molecular formula C15H24F3N3O2 B2597628 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251697-65-0

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2597628
CAS No.: 1251697-65-0
M. Wt: 335.371
InChI Key: XKVSUYMQDYGUTF-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and a trifluoroethyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopentylpiperidine intermediate: This step involves the reaction of cyclopentylamine with piperidine under specific conditions to form the cyclopentylpiperidine intermediate.

    Attachment of the trifluoroethyl group: The trifluoroethyl group is introduced through a reaction with a suitable trifluoroethylating agent.

    Oxalamide formation: The final step involves the reaction of the cyclopentylpiperidine intermediate with oxalyl chloride and the trifluoroethylated intermediate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: shares structural similarities with other oxalamide derivatives and compounds containing cyclopentylpiperidine and trifluoroethyl groups.

    Other oxalamide derivatives: These compounds may have different substituents on the oxalamide backbone, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F3N3O2/c16-15(17,18)10-20-14(23)13(22)19-9-11-5-7-21(8-6-11)12-3-1-2-4-12/h11-12H,1-10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSUYMQDYGUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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